molecular formula C21H22N4O4 B11013784 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B11013784
M. Wt: 394.4 g/mol
InChI Key: XTELWINNDYNXNS-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that belongs to the benzodiazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Introduction of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine group is attached to the phenyl ring, typically using a halogenated precursor and morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carbonyl groups within the structure, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under conditions such as reflux in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, the compound is studied for its potential interactions with enzymes and receptors. Its benzodiazepine core is known to interact with the central nervous system, making it a candidate for neurological research.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter release, leading to its observed effects on anxiety and sedation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potency and rapid onset of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide apart is its unique structural features, particularly the morpholine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C21H22N4O4/c26-19(22-14-5-7-15(8-6-14)25-9-11-29-12-10-25)13-18-21(28)23-17-4-2-1-3-16(17)20(27)24-18/h1-8,18H,9-13H2,(H,22,26)(H,23,28)(H,24,27)

InChI Key

XTELWINNDYNXNS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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